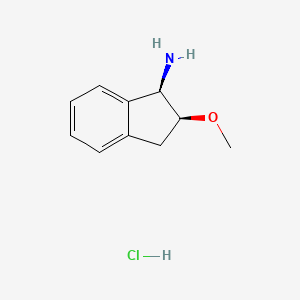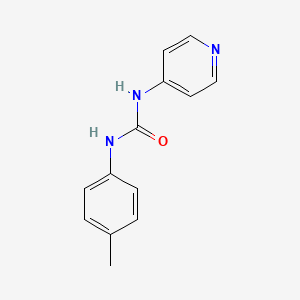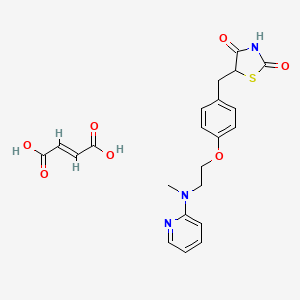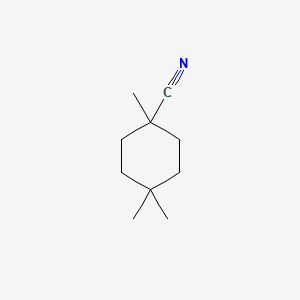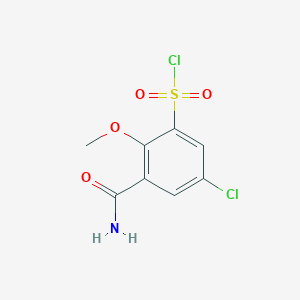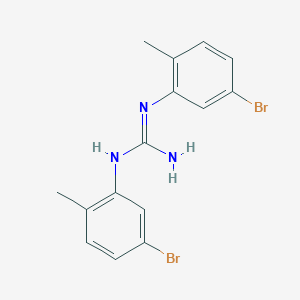
N,N'-bis(5-bromo-2-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a white crystalline solid with a molecular formula of C18H20Br2N4 and a molecular weight of 458.19 g/mol. This compound has drawn significant attention due to its unique physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(5-bromo-2-methylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of aromatic amines with N,N-bis-tert-butoxycarbonylthiourea in the presence of triethylamine and mercuric chloride in dichloromethane, followed by acidic deprotection to yield the corresponding guanidinium salts . Another method involves the use of cyanamides that react with derivatized amines, often catalyzed by copper or other metal catalysts .
Industrial Production Methods
Industrial production methods for guanidines, including N,N’-bis(5-bromo-2-methylphenyl)guanidine, often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
N,N’-bis(5-bromo-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of substituted guanidines.
科学研究应用
N,N’-bis(5-bromo-2-methylphenyl)guanidine has several scientific research applications:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Medicine: Guanidine derivatives are explored for their potential therapeutic properties, including as kinase inhibitors and DNA minor groove binders.
Industry: The compound is used in the production of advanced materials, including electronic and biomedical materials.
作用机制
The mechanism of action of N,N’-bis(5-bromo-2-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
- N,N’-bis(5-chloro-2-methylphenyl)guanidine
- N,N’-bis(5-fluoro-2-methylphenyl)guanidine
- N,N’-bis(5-iodo-2-methylphenyl)guanidine
Uniqueness
N,N’-bis(5-bromo-2-methylphenyl)guanidine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific substitution reactions that are not as readily achievable with other halogens.
属性
IUPAC Name |
1,2-bis(5-bromo-2-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N3/c1-9-3-5-11(16)7-13(9)19-15(18)20-14-8-12(17)6-4-10(14)2/h3-8H,1-2H3,(H3,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQAGZATBRITDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=NC2=C(C=CC(=C2)Br)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
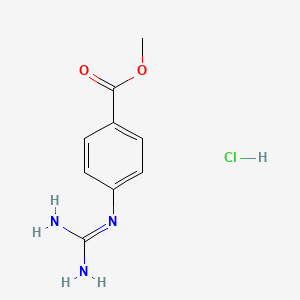
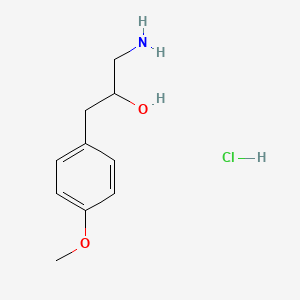
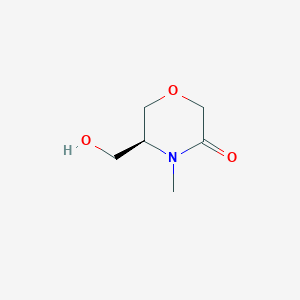
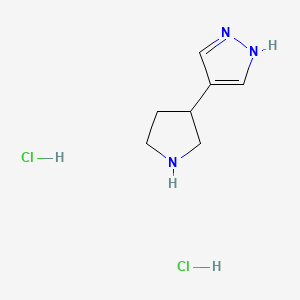
![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)
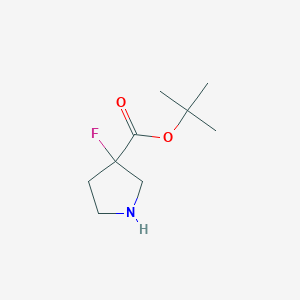
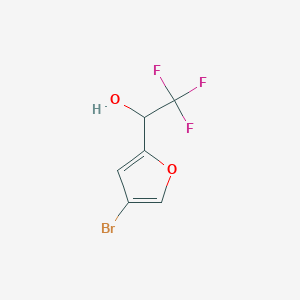
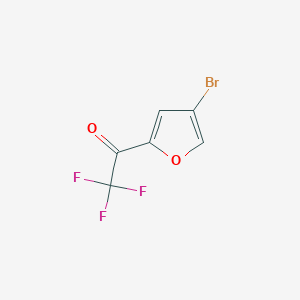
![methyl[(1-methylcyclopropyl)methyl]aminehydrochloride](/img/structure/B6616302.png)
